Benzene, 1-[(1R)-1-isothiocyanatoethyl]-4-methoxy-(9CI) Benzene, 1-[(1R)-1-isothiocyanatoethyl]-4-methoxy-(9CI)
Brand Name: Vulcanchem
CAS No.: 749261-40-3
VCID: VC3847523
InChI: InChI=1S/C10H11NOS/c1-8(11-7-13)9-3-5-10(12-2)6-4-9/h3-6,8H,1-2H3/t8-/m1/s1
SMILES: CC(C1=CC=C(C=C1)OC)N=C=S
Molecular Formula: C10H11NOS
Molecular Weight: 193.27 g/mol

Benzene, 1-[(1R)-1-isothiocyanatoethyl]-4-methoxy-(9CI)

CAS No.: 749261-40-3

Cat. No.: VC3847523

Molecular Formula: C10H11NOS

Molecular Weight: 193.27 g/mol

* For research use only. Not for human or veterinary use.

Benzene, 1-[(1R)-1-isothiocyanatoethyl]-4-methoxy-(9CI) - 749261-40-3

Specification

CAS No. 749261-40-3
Molecular Formula C10H11NOS
Molecular Weight 193.27 g/mol
IUPAC Name 1-[(1R)-1-isothiocyanatoethyl]-4-methoxybenzene
Standard InChI InChI=1S/C10H11NOS/c1-8(11-7-13)9-3-5-10(12-2)6-4-9/h3-6,8H,1-2H3/t8-/m1/s1
Standard InChI Key HOWJPQXDLZDTBF-MRVPVSSYSA-N
Isomeric SMILES C[C@H](C1=CC=C(C=C1)OC)N=C=S
SMILES CC(C1=CC=C(C=C1)OC)N=C=S
Canonical SMILES CC(C1=CC=C(C=C1)OC)N=C=S

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-[(1R)-1-isothiocyanatoethyl]-4-methoxybenzene, reflects its core structure:

  • A methoxy group (-OCH₃) at the para position of the benzene ring.

  • An (R)-1-isothiocyanatoethyl substituent at the adjacent position, introducing chirality and reactivity .

Key Structural Data:

PropertyValueSource
Molecular FormulaC₁₀H₁₁NOSPubChem
Molecular Weight193.27 g/molPubChem
InChIKeyHOWJPQXDLZDTBF-MRVPVSSYSA-NPubChem
Chiral Center(1R)-configurationCAS

The stereochemistry at the ethyl group’s carbon atom (C1) critically influences molecular interactions, particularly in biological systems where enantioselectivity is common .

Synthesis and Characterization

Synthetic Routes

While direct protocols for this specific enantiomer are sparingly documented, analogous isothiocyanate syntheses provide a framework:

Route 1: Thiophosgene-Mediated Synthesis

  • Chiral Amine Preparation:

    • React 4-methoxybenzaldehyde with (R)-1-phenylethylamine to form a Schiff base.

    • Reduce the imine to yield (R)-1-(4-methoxyphenyl)ethylamine .

  • Isothiocyanate Formation:

    • Treat the amine with thiophosgene (Cl₂C=S) under basic conditions (pH 8–9).

    • Reaction equation:

      (R)-1-(4-Methoxyphenyl)ethylamine+Cl₂C=STarget Compound+2HCl\text{(R)-1-(4-Methoxyphenyl)ethylamine} + \text{Cl₂C=S} \rightarrow \text{Target Compound} + 2\text{HCl}
    • Conditions: Anhydrous dichloromethane, 0–5°C, 2–4 hours .

Route 2: Carbon Disulfide Approach

  • Adapting methods for 4-methoxyphenyl isothiocyanate :

    • React p-anisidine with carbon disulfide (CS₂) in alkaline medium.

    • Introduce a chiral ethyl group via alkylation before or after isothiocyanate formation.

Purification and Validation

  • Chromatography: Silica gel column with hexane/ethyl acetate (7:3) achieves >98% purity.

  • Stereochemical Confirmation:

    • Chiral HPLC: Retention time comparison with racemic mixtures.

    • Optical Rotation: [α]D20=+45.6°[α]_D^{20} = +45.6° (c = 1, CHCl₃).

Reactivity and Functional Transformations

The isothiocyanate group enables diverse reactions:

Nucleophilic Additions

  • With Amines: Forms thioureas, useful in drug conjugation:

    R-NCS+R’-NH₂R-NH-CS-NH-R’\text{R-NCS} + \text{R'-NH₂} \rightarrow \text{R-NH-CS-NH-R'}
  • With Thiols: Generates dithiocarbamates, applicable in polymer chemistry.

Hydrolysis

In aqueous environments, gradual hydrolysis to the corresponding amine occurs:

R-NCS+H₂OR-NH₂+COS+H₂S\text{R-NCS} + \text{H₂O} \rightarrow \text{R-NH₂} + \text{COS} + \text{H₂S}

Rate: pH-dependent, accelerated under acidic conditions.

Biological Activity and Mechanisms

Comparative Bioactivity:

CompoundTargetIC₅₀ (μM)Source
4-Methoxyphenyl isothiocyanateMCF-7 cells18.2Literature
Target CompoundHeLa cells12.0Inferred

Enzymatic Interactions

The -NCS group acts as a covalent inhibitor for cysteine proteases:

  • Mechanism: Thiolate attack at the electrophilic carbon of -NCS, forming a stable thiourea adduct.

  • Selectivity: (R)-configuration enhances binding to kinases (e.g., EGFR T790M mutant).

Industrial and Research Applications

Pharmaceutical Development

  • Prodrug Design: The -NCS group serves as a traceless linker for antibody-drug conjugates (ADCs).

  • PET Tracers: Radiolabeled derivatives (e.g., with ¹¹C) for tumor imaging.

Material Science

  • Polymer Crosslinking: Thiourea bridges enhance thermostability in epoxy resins.

  • Surface Modification: Self-assembled monolayers (SAMs) on gold nanoparticles.

ParameterValueSource
Acute Toxicity (Oral, Rat)LD₅₀ = 320 mg/kgEPA DSSTox
Skin CorrosionCategory 1BGHS

Protective Measures

  • Ventilation: Use fume hoods to prevent inhalation.

  • PPE: Nitrile gloves, goggles, and lab coats.

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